molecular formula C17H18N2O4S B2719279 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide CAS No. 942010-76-6

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide

Cat. No.: B2719279
CAS No.: 942010-76-6
M. Wt: 346.4
InChI Key: FOFFKHRTSUZHJJ-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide is an organic compound that belongs to the class of phenylacetamides This compound is characterized by the presence of a phenyl ring substituted with a 1,1-dioxidoisothiazolidin-2-yl group and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide typically involves the reaction of 4-(1,1-dioxidoisothiazolidin-2-yl)aniline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group to a sulfoxide or sulfide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide or sulfide derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research, and further studies are needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide
  • 2-(3,4-dihydroxyphenyl)-8-(1,1-dioxidoisothiazolidin-2-yl)-3-hydroxy-6-methyl-4H-chromen-4-one

Uniqueness

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide is unique due to its specific substitution pattern and the presence of both phenoxyacetamide and dioxidoisothiazolidinyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-17(13-23-16-5-2-1-3-6-16)18-14-7-9-15(10-8-14)19-11-4-12-24(19,21)22/h1-3,5-10H,4,11-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFFKHRTSUZHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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